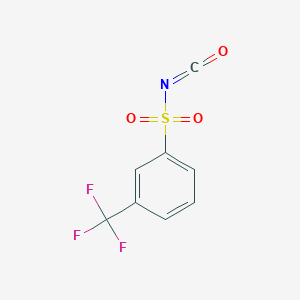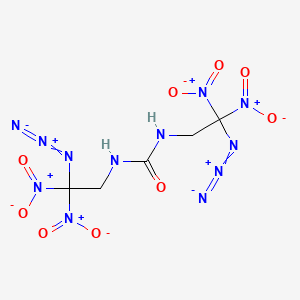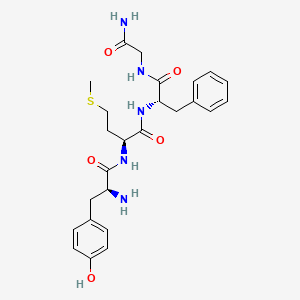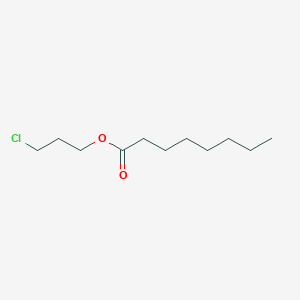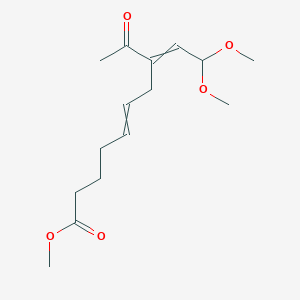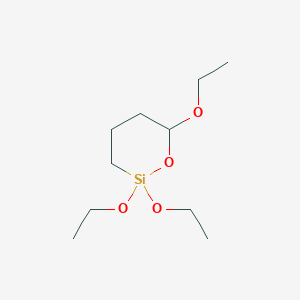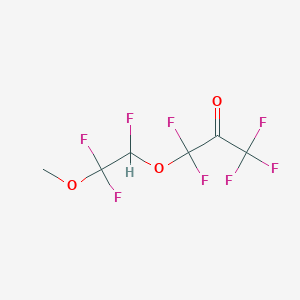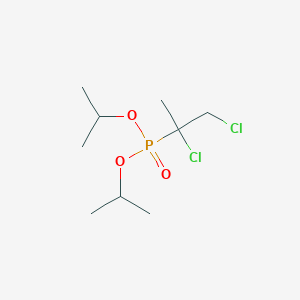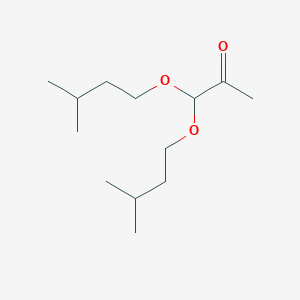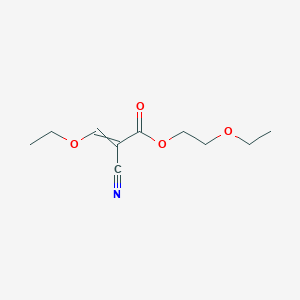![molecular formula C18H13N7O4 B14384263 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-81-1](/img/structure/B14384263.png)
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a dinitrobenzonitrile group through an azo linkage
准备方法
The synthesis of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves a multi-step process:
Synthesis of 8-(Ethylamino)quinoline: This can be achieved by reacting quinoline with ethylamine under suitable conditions.
Diazotization: The 8-(Ethylamino)quinoline is then diazotized using nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dinitrobenzonitrile to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
化学反应分析
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The nitro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives, amines, and substituted benzonitriles.
科学研究应用
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its structural similarity to certain pharmacophores, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the manufacture of dyes and pigments due to its vivid color properties.
作用机制
The mechanism of action of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. The nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
相似化合物的比较
Similar compounds to 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile include other azo dyes and quinoline derivatives. For example:
2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile: This compound has a similar structure but with diethylamino instead of ethylamino, which may affect its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to different chemical and biological properties.
属性
CAS 编号 |
89903-81-1 |
|---|---|
分子式 |
C18H13N7O4 |
分子量 |
391.3 g/mol |
IUPAC 名称 |
2-[[8-(ethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H13N7O4/c1-2-20-15-6-5-14(13-4-3-7-21-18(13)15)22-23-17-11(10-19)8-12(24(26)27)9-16(17)25(28)29/h3-9,20H,2H2,1H3 |
InChI 键 |
IQIMNMIDPPPECC-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


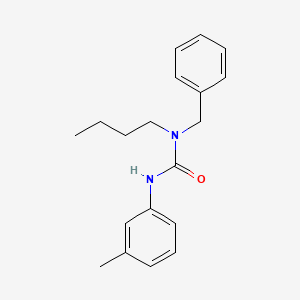
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
